molecular formula C10H9NO5 B15157199 Ethyl 3-formyl-4-nitrobenzoate

Ethyl 3-formyl-4-nitrobenzoate

Cat. No.: B15157199
M. Wt: 223.18 g/mol
InChI Key: QGJNZARLLQNXMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-formyl-4-nitrobenzoate is an organic compound with the molecular formula C10H9NO5 It is a derivative of benzoic acid, featuring both a formyl group and a nitro group on the benzene ring, along with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-4-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by formylation to add the formyl group at the meta position relative to the nitro group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods optimize reaction times and sequences, enhancing productivity and selectivity. For example, the use of ultradispersed natural zeolite catalysts under microwave or ultrasound irradiation has been shown to improve yields significantly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-4-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Pd/C, hydrogen gas, ethanol as solvent.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

    Reduction: Ethyl 3-formyl-4-aminobenzoate.

    Oxidation: Ethyl 3-carboxy-4-nitrobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-formyl-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-nitrobenzoate: Lacks the formyl group, making it less versatile in certain synthetic applications.

    Ethyl 3-formylbenzoate: Lacks the nitro group, which limits its reactivity in nucleophilic aromatic substitution reactions.

    Ethyl 3-nitrobenzoate: Lacks the formyl group, reducing its potential for further functionalization.

Uniqueness

Ethyl 3-formyl-4-nitrobenzoate is unique due to the presence of both the formyl and nitro groups, which provide a combination of reactivity and functionalization options not available in the similar compounds listed above. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

ethyl 3-formyl-4-nitrobenzoate

InChI

InChI=1S/C10H9NO5/c1-2-16-10(13)7-3-4-9(11(14)15)8(5-7)6-12/h3-6H,2H2,1H3

InChI Key

QGJNZARLLQNXMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.